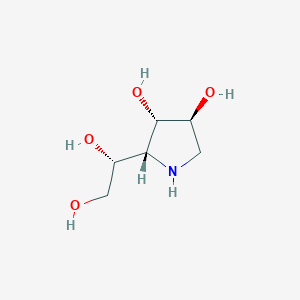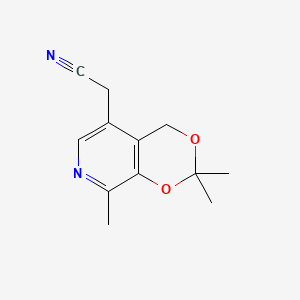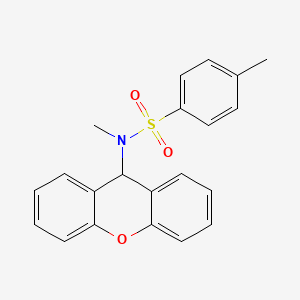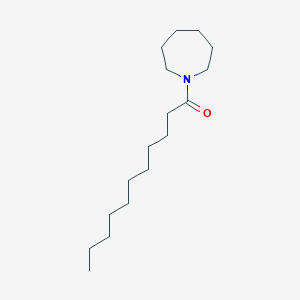![molecular formula C9H12N4O2S B12788958 2-(Ethylamino)-4,6-dimethyl[1,3]thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dione CAS No. 6301-65-1](/img/structure/B12788958.png)
2-(Ethylamino)-4,6-dimethyl[1,3]thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to the class of thiazolopyrimidines, which are heterocyclic compounds containing both thiazole and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylamino)-4,6-dimethyl-thiazolo(5,4-d)pyrimidine-5,7(4H,6H)-dione typically involves the cyclization of appropriate thiazole and pyrimidine precursors under controlled conditions. One common method involves the reaction of 2-amino-4,6-dimethylpyrimidine with ethyl isothiocyanate in the presence of a base such as sodium ethoxide . The reaction is carried out in an organic solvent like ethanol at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to enhance yield and purity. This could involve the use of more efficient catalysts, continuous flow reactors, and advanced purification techniques such as crystallization and chromatography . The choice of solvents and reaction conditions is also crucial to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-(Ethylamino)-4,6-dimethyl-thiazolo(5,4-d)pyrimidine-5,7(4H,6H)-dione: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like or to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as or to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the ethylamino group can be replaced by other nucleophiles like or .
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like .
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiazolopyrimidine derivatives.
Substitution: Various substituted thiazolopyrimidines.
Scientific Research Applications
2-(Ethylamino)-4,6-dimethyl-thiazolo(5,4-d)pyrimidine-5,7(4H,6H)-dione: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of novel materials with specific properties, such as conductivity or fluorescence .
Mechanism of Action
The mechanism of action of 2-(Ethylamino)-4,6-dimethyl-thiazolo(5,4-d)pyrimidine-5,7(4H,6H)-dione involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4,6-dimethylpyrimidine
- Ethyl isothiocyanate
- Thiazolopyrimidine derivatives
Uniqueness
2-(Ethylamino)-4,6-dimethyl-thiazolo(5,4-d)pyrimidine-5,7(4H,6H)-dione: stands out due to its unique combination of thiazole and pyrimidine rings, which confer distinct chemical and biological properties.
Properties
CAS No. |
6301-65-1 |
|---|---|
Molecular Formula |
C9H12N4O2S |
Molecular Weight |
240.28 g/mol |
IUPAC Name |
2-(ethylamino)-4,6-dimethyl-[1,3]thiazolo[5,4-d]pyrimidine-5,7-dione |
InChI |
InChI=1S/C9H12N4O2S/c1-4-10-8-11-5-6(14)12(2)9(15)13(3)7(5)16-8/h4H2,1-3H3,(H,10,11) |
InChI Key |
VJTLGDOQLMJAIT-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC2=C(S1)N(C(=O)N(C2=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(2S,3S,4R,5R)-5-[2-chloro-6-[(3-iodophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-methylthiolane-2-carboxamide](/img/structure/B12788924.png)

![[6-Amino-3-(2-cyanoethyl)-4,5-dihydropyrimidin-2-ylidene]cyanamide](/img/structure/B12788928.png)






